molecular formula C18H25NO4 B4311569 2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID

2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID

Cat. No.: B4311569
M. Wt: 319.4 g/mol
InChI Key: FDPLVUKGPYJRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID is an organic compound that features a benzoic acid core with a complex substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common route involves the alkylation of a benzoic acid derivative with a pyrrolidine-containing intermediate. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific context and application, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID methyl ester: This compound is similar in structure but features a methyl ester group instead of a carboxylic acid.

    This compound ethyl ester: Similar to the methyl ester, but with an ethyl ester group.

Uniqueness

The uniqueness of this compound lies in its specific substituent pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-yl)oxycarbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)15(12-19-10-6-7-11-19)23-17(22)14-9-5-4-8-13(14)16(20)21/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPLVUKGPYJRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1CCCC1)OC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID
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2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID
Reactant of Route 3
2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID
Reactant of Route 4
Reactant of Route 4
2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID
Reactant of Route 5
2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
2-{[2,2-DIMETHYL-1-(1-PYRROLIDINYLMETHYL)PROPOXY]CARBONYL}BENZOIC ACID

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